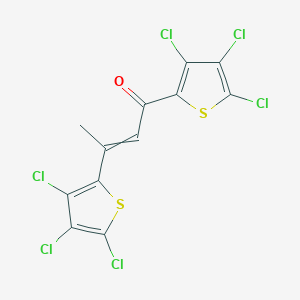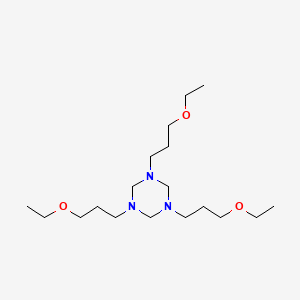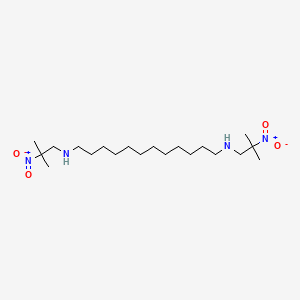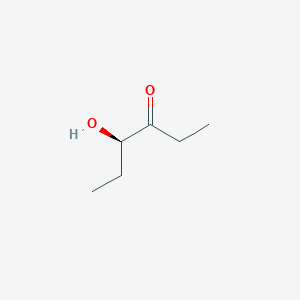
4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one is an organic compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one typically involves the reaction of a ketone with a dithiolane derivative. One common method involves the use of N-chlorosuccinimide (NCS) and ammonium thiocyanate in acetonitrile (MeCN) at room temperature. The reaction mixture is stirred for a specific period, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, forming simpler thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolane ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one exerts its effects involves interactions with various molecular targets. The dithiolane ring can interact with metal ions, enzymes, and other biomolecules, influencing their activity. The compound’s unique structure allows it to participate in redox reactions, potentially altering cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,7-Bis(furyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione
- 1,7-Bis(thienyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione
- 1,7-Bis(4-chlorophenyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione
Uniqueness
4-(1,3-Dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other dithiolane derivatives, which may have different substituents and, consequently, different properties .
Propriétés
Numéro CAS |
113638-12-3 |
|---|---|
Formule moléculaire |
C14H16OS2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
4-(1,3-dithiolan-2-ylidene)-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C14H16OS2/c1-11(10-14-16-7-8-17-14)9-13(15)12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3 |
Clé InChI |
DORGCSQCBITWIK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C1=CC=CC=C1)C=C2SCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)






![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)




